N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole ring system, a thiophene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole ring system, followed by the introduction of the thiophene moiety and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives and thiophene-containing molecules. Examples include:
- Benzo[d][1,3]dioxole-5-carboxamide
- 3-methylthiophene-2-carboxamide
- N-(2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-9-4-5-21-14(9)11(17)7-16-15(18)10-2-3-12-13(6-10)20-8-19-12/h2-6,11,17H,7-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDRAWROJKARNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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